molecular formula C20H18FN5O2 B6069037 9-(4-fluorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-fluorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B6069037
M. Wt: 379.4 g/mol
InChI Key: MXYDWUNNDMIPJC-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

The synthesis of 9-(4-fluorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves a multi-step processThe reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Addition: The double bonds in the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core can undergo addition reactions with various electrophiles.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-(4-fluorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 9-(4-fluorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

8-(4-fluorophenyl)-5-methyl-11-(oxolan-2-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-12-22-20-23-16-8-9-25(11-15-3-2-10-28-15)19(27)17(16)18(26(20)24-12)13-4-6-14(21)7-5-13/h4-9,15H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYDWUNNDMIPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CC4CCCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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